An In-depth Technical Guide to the Putative Caspase Inhibitor Z-FG-NHO-BzOME
An In-depth Technical Guide to the Putative Caspase Inhibitor Z-FG-NHO-BzOME
Disclaimer: The compound "Z-FG-NHO-BzOME" is not found in the current chemical literature. This guide is based on the putative chemical structure derived from the systematic nomenclature and provides information on related compounds and methodologies.
Chemical Structure and Properties of Z-FG-NHO-BzOME
Based on standard peptide chemistry nomenclature, the name Z-FG-NHO-BzOME can be deconstructed as follows:
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Z : A benzyloxycarbonyl protecting group at the N-terminus.
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F : A phenylalanine residue.
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G : A glycine residue.
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NHO-BzOME : A C-terminal modification consisting of a hydroxylamine (-NH-O-) linked to a benzoyl methyl ester.
The putative chemical structure is:
Systematic Name: Methyl 4-((2-(2-(((benzyloxy)carbonyl)amino)-3-phenylpropanamido)acetamido)oxy)benzoate
Molecular Formula: C₂₇H₂₇N₃O₇
Molecular Weight: 521.52 g/mol
SMILES String: COC(=O)c1ccc(ONC(=O)CNC(=O)C(Cc2ccccc2)NC(=O)OCc3ccccc3)cc1
Chemical Structure Diagram:
(Note: This is a representation of the putative structure)
| Property | Value | Source |
| Molecular Weight | 521.52 g/mol | Calculated |
| LogP | ~3.5 | Estimated |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 8 | Calculated |
| Molar Refractivity | ~140 cm³ | Estimated |
| Polar Surface Area | ~145 Ų | Estimated |
Introduction to Dipeptide-Based Caspase Inhibitors
The putative structure of Z-FG-NHO-BzOME, a Z-protected dipeptide with a reactive C-terminal group, is characteristic of a class of enzyme inhibitors targeting cysteine proteases, particularly caspases. Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[1]
Dipeptide-based inhibitors have been shown to be effective cytoprotective agents in various models of apoptosis.[2] While tetrapeptide sequences often provide higher potency in cell-free assays, dipeptidic structures can exhibit superior in vivo properties, likely due to better cell permeability.[2] The general structure of such inhibitors can be divided into three key regions: an N-terminal protecting group (P4 position), a dipeptide core (P3-P2), and a reactive "warhead" group at the C-terminus (P1') that interacts with the active site of the enzyme.[3]
The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in peptide synthesis and is frequently used in commercially available caspase inhibitors like Z-VAD-FMK.[1][2][3][4][5] The C-terminal modification, in this case, a hydroxylamine derivative, can act as a reactive intermediate or a metal-binding motif, which is a common feature in protease inhibitors.[5][6]
Synthesis and Experimental Protocols
The synthesis of Z-FG-NHO-BzOME would likely follow standard solution-phase peptide coupling methods. A plausible synthetic route is outlined below:
Experimental Protocol for Peptide Coupling (General):
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Step 1: Z-Phe-Gly-OMe Synthesis:
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Dissolve Z-Phenylalanine (1 equivalent) and Glycine methyl ester hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
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Add a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.
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Cool the solution to 0°C.
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Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
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Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
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Filter the by-product, dicyclohexylurea (DCU), and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield Z-Phe-Gly-OMe.
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Step 1b: Saponification:
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Dissolve the Z-Phe-Gly-OMe in a mixture of THF and water.
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Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent to obtain Z-Phe-Gly-OH.
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Step 2: Synthesis of Methyl p-(aminooxy)benzoate:
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This step can be achieved via various methods, such as a Mitsunobu reaction with N-hydroxyphthalimide followed by hydrazinolysis, or direct O-alkylation of methyl p-hydroxybenzoate with an appropriate N-protected hydroxylamine derivative.
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Step 3: Final Coupling:
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Couple the Z-Phe-Gly-OH dipeptide (1 equivalent) with the synthesized hydroxylamine moiety (1 equivalent) using a similar peptide coupling protocol as in Step 1, but with a water-soluble carbodiimide like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to simplify purification.
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Purify the final product by column chromatography or preparative HPLC.
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To determine the inhibitory potential of Z-FG-NHO-BzOME, a fluorometric caspase activity assay can be performed.
Materials:
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Recombinant active caspase (e.g., Caspase-3, -8, or -9).
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Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3).
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Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
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Z-FG-NHO-BzOME dissolved in DMSO.
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96-well black microplate.
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Fluorometer.
Procedure:
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Prepare serial dilutions of Z-FG-NHO-BzOME in the assay buffer.
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In each well of the 96-well plate, add the diluted inhibitor. Include a control with DMSO only.
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Add the recombinant active caspase to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding the fluorogenic caspase substrate to each well.
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Immediately measure the fluorescence intensity over time using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
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Calculate the reaction rate (slope of the fluorescence vs. time plot).
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Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biological Activity and Signaling Pathways
Given its structure, Z-FG-NHO-BzOME is predicted to function as an inhibitor of caspases. The dipeptide sequence (FG) will determine its specificity towards different caspases. The inhibitory mechanism would likely involve the C-terminal hydroxylamine derivative interacting with the catalytic cysteine residue in the active site of the caspase. Depending on the precise nature of this interaction, the inhibition could be reversible or irreversible.
By inhibiting caspases, Z-FG-NHO-BzOME would be expected to block the execution phase of apoptosis. This could have therapeutic potential in diseases characterized by excessive cell death, such as neurodegenerative disorders, ischemic injury, and certain autoimmune diseases.
The diagram below illustrates the central role of caspases in the intrinsic and extrinsic apoptosis pathways. An inhibitor like Z-FG-NHO-BzOME would act on the initiator caspases (e.g., Caspase-8, -9) and/or the executioner caspases (e.g., Caspase-3, -7).
Data on Related Dipeptide Caspase Inhibitors
While no data exists for Z-FG-NHO-BzOME, the following table summarizes the inhibitory activities of some known dipeptide-based caspase inhibitors to provide a context for potential efficacy.
| Inhibitor | Target Caspase(s) | IC₅₀ / Kᵢ | Reference |
| MX1013 (Z-VD-fmk) | Caspase-1, -3, -6, -7, -8, -9 | 5-20 nM (IC₅₀) | [2] |
| Ac-YVAD-CHO | Caspase-1 | Potent inhibitor | [3] |
| Cbz-VAD-FMK (Z-VAD-FMK) | Pan-caspase | Varies (e.g., Caspase-1: kobs/[I] = 280,000 M⁻¹s⁻¹) | [1][3] |
| Oxamyl dipeptides | Caspases | Varies with structure | [4] |
Conclusion and Future Directions
Z-FG-NHO-BzOME, as conceptualized from its systematic name, represents a plausible dipeptide-based caspase inhibitor. Its design incorporates established motifs for this class of compounds, including an N-terminal Z-group and a potentially reactive C-terminal hydroxylamine derivative. Based on extensive research on similar molecules, it is hypothesized to function by inhibiting key enzymes in the apoptotic pathway.
Further research would be required to validate these hypotheses. This would involve:
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Chemical Synthesis: The successful synthesis and purification of Z-FG-NHO-BzOME.
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Structural Characterization: Confirmation of its chemical structure using techniques such as NMR and mass spectrometry.
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In Vitro Efficacy: Determination of its inhibitory potency and selectivity against a panel of human caspases.
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Cell-Based Assays: Evaluation of its ability to protect cells from various apoptotic stimuli.
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In Vivo Studies: Assessment of its pharmacokinetic properties and efficacy in animal models of diseases involving excessive apoptosis.
The exploration of novel dipeptide inhibitors like the putative Z-FG-NHO-BzOME continues to be a promising avenue for the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxamyl dipeptide caspase inhibitors developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-terminal Modification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. jpt.com [jpt.com]
